
1-(4-氨基-6-甲基嘧啶-2-基)哌啶-4-醇
描述
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶衍生物是药物设计中最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们存在于二十多种药物类别中,以及生物碱中 . 开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
抗癌应用
哌啶衍生物作为抗癌剂以不同的方式被利用 . 从天然草药中分离出的几种哌啶生物碱被发现对各种类型的癌症在体外和体内都表现出抗增殖和抗转移作用 .
抗病毒应用
设计、合成和评估了一系列新型哌啶-4-醇衍生物,以用于潜在的HIV治疗 . 这些化合物通过有效的合成路线以优异的产率获得 .
抗疟疾应用
哌啶衍生物也显示出作为抗疟疾剂的潜力 . 它们独特的化学结构使它们能够与疟疾寄生虫的生物靶标相互作用,破坏其生命周期 .
抗菌和抗真菌应用
哌啶衍生物作为抗菌和抗真菌剂已显示出令人鼓舞的结果 . 它们的机制通常涉及破坏细胞壁或抑制微生物的必需酶 .
抗高血压应用
哌啶衍生物被用作抗高血压药 . 它们可以作用于心血管系统中的各种靶点,帮助降低血压 .
止痛和抗炎应用
哌啶衍生物被用作止痛和抗炎药 . 它们可以抑制炎症介质的产生并调节疼痛感知 .
抗精神病应用
作用机制
Target of Action
The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.
Mode of Action
The compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.
Biochemical Pathways
The antagonistic action of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol’s action would likely involve a reduction in the recruitment of leukocytes to sites of inflammation, given its antagonistic action on the CCR5 receptor . This could potentially result in an anti-inflammatory effect.
生化分析
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity. Additionally, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol has been evaluated for its potential as a CCR5 antagonist, showing promising results in ligand-induced calcium mobilization assays .
Cellular Effects
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol, have been shown to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CCR5, for example, involves a strong salt-bridge interaction that anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing HIV-1 entry into cells. Additionally, piperidine derivatives have been shown to exhibit antioxidant activity by hindering or suppressing free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol vary with different dosages in animal models. Piperidine derivatives have been evaluated for their pharmacological properties, including their efficacy and toxicity at various doses . These studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect the compound’s metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine its ability to cross cellular membranes and accumulate in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function within cells, affecting its interactions with cellular targets and its overall therapeutic potential .
属性
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNBXHGZRZTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


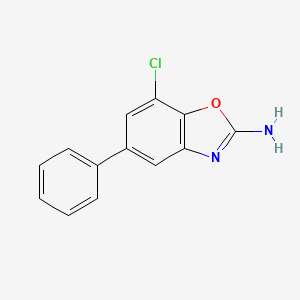
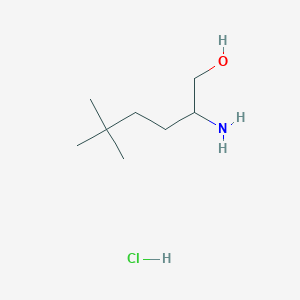
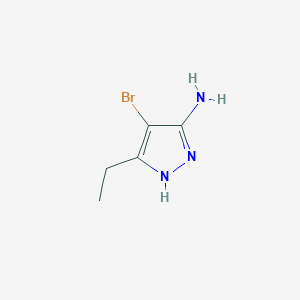
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
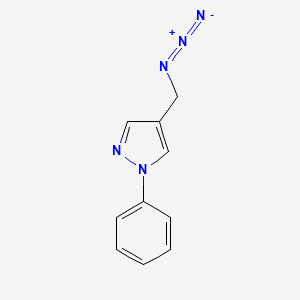
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
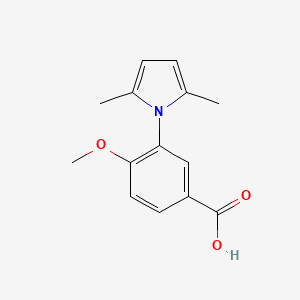
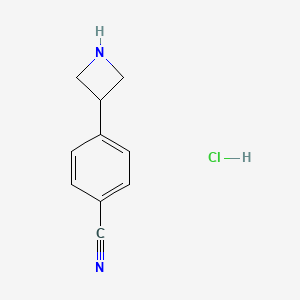
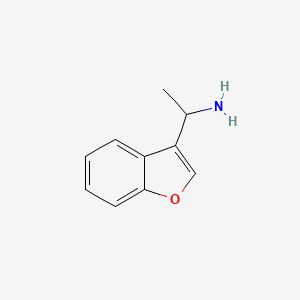
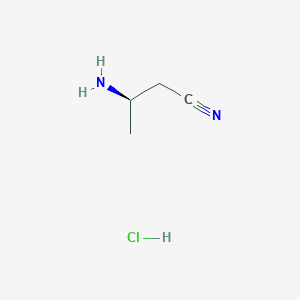
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)


